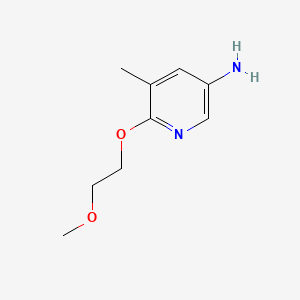
3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol is an organotin compound with the molecular formula C18H33NO2SSn and a molecular weight of 446.24 g/mol . This compound features a thiazole ring substituted with a tributylstannyl group and an oxetane ring with a hydroxyl group. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Applications De Recherche Scientifique
3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol typically involves the stannylation of a thiazole derivative. One common method includes the reaction of a thiazole precursor with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form a stannic oxide derivative.
Reduction: The oxetane ring can be reduced to form a diol.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the tributylstannyl group under mild conditions.
Major Products Formed
Oxidation: Formation of stannic oxide derivatives.
Reduction: Formation of diols from the oxetane ring.
Substitution: Formation of new organotin compounds with different functional groups.
Mécanisme D'action
The mechanism of action of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol involves its ability to form stable carbon-tin bonds, which can participate in various organic reactions. The tributylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds through reactions with electrophiles. The oxetane ring can undergo ring-opening reactions, leading to the formation of new functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol
- 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol
- 2-(methylsulfonyl)-4-(tributylstannyl)thiazole
Uniqueness
3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol is unique due to the presence of both a tributylstannyl group and an oxetane ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research.
Propriétés
IUPAC Name |
3-(4-tributylstannyl-1,3-thiazol-2-yl)oxetan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO2S.3C4H9.Sn/c8-6(3-9-4-6)5-7-1-2-10-5;3*1-3-4-2;/h2,8H,3-4H2;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCXEYOVGVNHSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C2(COC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676720 |
Source


|
| Record name | 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-13-0 |
Source


|
| Record name | 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)

![3-[[(9R)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B567979.png)











